molecular formula C12H16N2O2 B3033874 Benzyl tetrahydropyridazine-1(2H)-carboxylate CAS No. 124072-88-4

Benzyl tetrahydropyridazine-1(2H)-carboxylate

Cat. No.: B3033874
CAS No.: 124072-88-4
M. Wt: 220.27 g/mol
InChI Key: FSUYCTZYHDQXDW-UHFFFAOYSA-N
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Description

Benzyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that features a tetrahydropyridazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl group and the carboxylate functionality adds to its versatility in chemical reactions and potential biological activities.

Scientific Research Applications

Benzyl tetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl tetrahydropyridazine-1(2H)-carboxylate typically involves the condensation of benzylamine with a suitable dicarbonyl compound, followed by cyclization. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the desired tetrahydropyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various substituted tetrahydropyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl tetrahydropyridazine-1(2H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

benzyl diazinane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-9-5-4-8-13-14)16-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUYCTZYHDQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225041
Record name Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124072-88-4
Record name Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124072-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl tetrahydro-1(2H)-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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